molecular formula C27H27N7O3 B11271232 2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Cat. No.: B11271232
M. Wt: 497.5 g/mol
InChI Key: XNWTUXJSKNPUGZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dimethylphenyl group: This is achieved through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Introduction of the dimethoxyphenyl group: This step involves a coupling reaction, typically using palladium-catalyzed cross-coupling methods.

    Final acetamide formation: The final step involves the acylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide apart from similar compounds is its unique combination of aromatic and heterocyclic rings, which may confer specific binding properties and biological activities. This structural uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H27N7O3

Molecular Weight

497.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide

InChI

InChI=1S/C27H27N7O3/c1-16-7-6-8-21(18(16)3)33-26-20(14-30-33)27(29-15-28-26)34-24(11-17(2)32-34)31-25(35)13-19-9-10-22(36-4)23(12-19)37-5/h6-12,14-15H,13H2,1-5H3,(H,31,35)

InChI Key

XNWTUXJSKNPUGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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